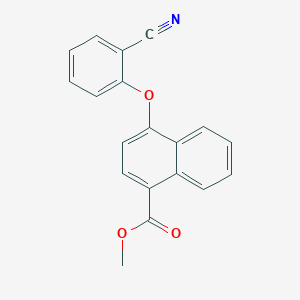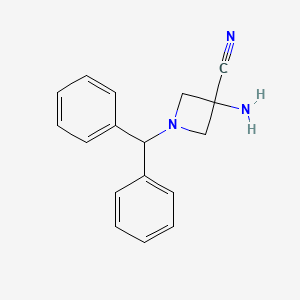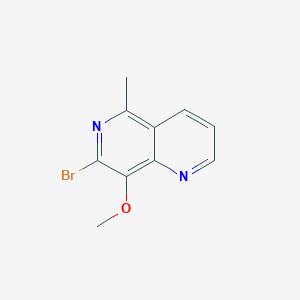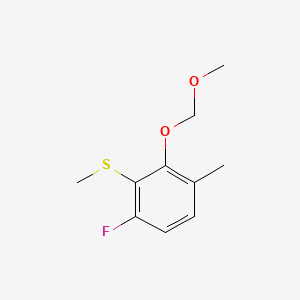
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a methyl ester group at the 1-position and a 2-cyanophenoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate typically involves the reaction of 4-hydroxy-1-naphthoic acid with 2-cyanophenol in the presence of a suitable esterification agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Naphthalene-1-carboxylic acid derivatives.
科学研究应用
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The naphthalene ring system provides a rigid framework that can facilitate binding to proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can further interact with biological targets.
相似化合物的比较
Methyl 4-(2-hydroxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a cyano group.
Methyl 4-(2-methoxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a methoxy group instead of a cyano group.
Methyl 4-(2-aminophenoxy)naphthalene-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Uniqueness: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for different applications.
属性
分子式 |
C19H13NO3 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H13NO3/c1-22-19(21)16-10-11-18(15-8-4-3-7-14(15)16)23-17-9-5-2-6-13(17)12-20/h2-11H,1H3 |
InChI 键 |
CNQKUDYOZQMXLQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)OC3=CC=CC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)

![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)

![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)

![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)

![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)

